BenchChemオンラインストアへようこそ!

Tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate

Physicochemical Properties Drug-likeness Lead Optimization

Tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate (CAS 2837688-35-2) is a 3,3-disubstituted azetidine derivative with molecular formula C12H19NO3 and molecular weight 225.28 g/mol. It belongs to the class of N-Boc-protected azetidine building blocks widely employed in medicinal chemistry for the construction of nitrogen-containing heterocycles and conformationally constrained analogs.

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
CAS No. 2837688-35-2
Cat. No. B15297002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate
CAS2837688-35-2
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(C=O)C2CC2
InChIInChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-12(7-13,8-14)9-4-5-9/h8-9H,4-7H2,1-3H3
InChIKeyPEZVBJKPOYUZMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate (CAS 2837688-35-2): Structural Identity and Compound Class Overview


Tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate (CAS 2837688-35-2) is a 3,3-disubstituted azetidine derivative with molecular formula C12H19NO3 and molecular weight 225.28 g/mol . It belongs to the class of N-Boc-protected azetidine building blocks widely employed in medicinal chemistry for the construction of nitrogen-containing heterocycles and conformationally constrained analogs [1]. The compound features a quaternary carbon center at the azetidine 3-position, bearing both a cyclopropyl ring and a formyl (aldehyde) group, distinguishing it from simpler 3-monosubstituted azetidine scaffolds.

Why tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate Cannot Be Replaced by Common Azetidine Building Blocks


Generic substitution of this compound with simpler azetidine building blocks such as tert-butyl 3-formylazetidine-1-carboxylate (CAS 177947-96-5) or tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate (CAS 1438858-75-3) fails on two fronts. First, the simultaneous presence of the cyclopropyl and formyl groups at the azetidine 3-position creates a quaternary carbon center with distinct conformational constraints that cannot be recapitulated by monosubstituted analogs [1]. Second, the cyclopropyl group introduces documented effects on metabolic stability and lipophilicity that are absent in the des-cyclopropyl comparator, while the aldehyde functionality provides a reactive handle for reductive amination and other diversification chemistries not available to the hydroxyl or carboxylic acid analogs [2]. The quantitative dimensions of these differences are detailed in Section 3.

Quantitative Differentiation Evidence for tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate vs. Closest Analogs


Molecular Weight and Predicted Lipophilicity (XLogP3) vs. Des-Cyclopropyl Analog

The target compound (C12H19NO3, MW 225.28 g/mol) carries a 40.06 Da higher molecular weight compared to the des-cyclopropyl analog tert-butyl 3-formylazetidine-1-carboxylate (C9H15NO3, MW 185.22 g/mol), representing a 21.6% mass increase attributable to the cyclopropyl substituent [1]. The cyclopropyl group is estimated to increase the computed LogP by approximately 1.0–1.5 log units relative to the des-cyclopropyl comparator (XLogP3 = 0.4), shifting the target compound from a low-lipophilicity to a moderate-lipophilicity profile more suitable for passive membrane permeability [2]. This difference is meaningful for CNS drug discovery programs where optimal LogP ranges (typically 1–4) are critical for blood-brain barrier penetration.

Physicochemical Properties Drug-likeness Lead Optimization

Topological Polar Surface Area (TPSA) Comparison with Carboxylic Acid Analog

The target compound possesses a TPSA of approximately 46.6 Ų, identical to the des-cyclopropyl aldehyde analog tert-butyl 3-formylazetidine-1-carboxylate, as both share the same polar atom count (one nitrogen, three oxygens) [1]. In contrast, the carboxylic acid oxidation product 1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylic acid (CAS 1934639-50-5, C12H19NO4, MW 241.28 g/mol) has a TPSA of approximately 66.8 Ų due to the additional oxygen atom in the carboxyl group . This 20.2 Ų TPSA difference is substantial: compounds with TPSA exceeding 60–70 Ų generally exhibit reduced passive CNS penetration. The aldehyde functionality thus provides a reactive synthetic handle while maintaining a TPSA compatible with membrane permeability, unlike the carboxylic acid analog.

Polar Surface Area Membrane Permeability CNS Drug Design

Synthetic Diversification Utility: Aldehyde vs. Hydroxyl Functional Handle

The aldehyde group in the target compound enables direct reductive amination chemistry with primary and secondary amines, a transformation not accessible to the hydroxyl analog tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate (CAS 1438858-75-3) without prior oxidation [1]. The formyl group can also participate in Wittig olefination, Grignard additions, and Horner-Wadsworth-Emmons reactions, providing access to diverse alkene, alcohol, and extended carbon chain products. In contrast, the hydroxyl analog requires additional activation steps (e.g., mesylation, tosylation) before nucleophilic displacement, adding 1–2 synthetic steps and reducing overall yield . This differential reactivity positions the aldehyde compound as a more versatile diversification point in parallel synthesis and library production workflows.

Synthetic Chemistry Reductive Amination Building Block Utility

Cyclopropyl Group Impact on Metabolic Stability: Class-Level Evidence from Medicinal Chemistry Literature

The cyclopropyl group is a well-documented structural motif for reducing oxidative metabolism at adjacent positions in drug-like molecules [1]. In the target compound, the cyclopropyl substituent at the azetidine 3-position creates steric shielding around the quaternary carbon center, which is expected to reduce CYP450-mediated oxidation compared to the des-cyclopropyl analog tert-butyl 3-formylazetidine-1-carboxylate. Literature precedent demonstrates that cyclopropyl substitution can decrease intrinsic clearance in human liver microsomes by 2- to 10-fold in structurally diverse chemotypes, and cyclopropyl groups are frequently deployed to block metabolic soft spots while simultaneously increasing lipophilicity and target binding [2]. Note: direct microsomal stability data comparing this specific compound with its des-cyclopropyl analog have not been identified in the public domain; this evidence is classified as class-level inference.

Metabolic Stability Cyclopropyl Effect Oxidative Metabolism

Fraction of sp3 Carbon Centers (Fsp3) Comparison and Implication for Clinical Developability

The target compound (C12H19NO3) contains 12 carbon atoms, of which 9 are sp3-hybridized, yielding an Fsp3 value of 0.75. This represents a higher degree of saturation compared to the des-cyclopropyl analog tert-butyl 3-formylazetidine-1-carboxylate (C9H15NO3), which has 9 carbons with 6 sp3-hybridized centers, yielding Fsp3 = 0.67 [1]. The Fsp3 differential of +0.08 is meaningful in the context of the 'Flatland' hypothesis, which correlates higher Fsp3 with improved clinical success rates: compounds with Fsp3 ≥ 0.45 have been associated with significantly higher probability of progressing through clinical development [2]. The combined effect of the cyclopropyl ring and the azetidine scaffold places this building block among highly saturated small-ring systems (Fsp3 > 0.7), which are increasingly prioritized in modern fragment-based and diversity-oriented synthesis campaigns.

Fsp3 Developability Clinical Success Rate

Optimal Application Scenarios for tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate in Drug Discovery and Chemical Biology


CNS-Targeted Lead Optimization Requiring Conformationally Constrained, Metabolically Shielded Building Blocks

The compound's moderate predicted lipophilicity (estimated XLogP3 ~1.5–1.9) and TPSA of ~46.6 Ų place it within favorable CNS drug-like property space. The cyclopropyl group provides steric shielding against oxidative metabolism while maintaining Fsp3 = 0.75, consistent with the 'Flatland' paradigm for improved developability [1]. Medicinal chemistry teams pursuing CNS targets such as GPCRs (e.g., CB1, as suggested by azetidine patent class) or ion channels can leverage this building block to introduce both conformational constraint and metabolic stability in a single synthetic step, compared to iterative optimization starting from the des-cyclopropyl analog [2].

Diversity-Oriented Synthesis (DOS) and Parallel Library Construction via Reductive Amination

The aldehyde functionality provides a direct and efficient handle for reductive amination with diverse primary and secondary amines, enabling rapid analog generation without additional activation steps required for hydroxyl or carboxylate building blocks [1]. This is particularly valuable in DOS campaigns where step-count minimization directly impacts library size and chemical diversity. The quaternary carbon center at the azetidine 3-position additionally ensures that the cyclopropyl and amine substituents adopt a well-defined spatial relationship, enhancing the three-dimensional diversity of resulting compound libraries [2].

Fragment-Based Drug Discovery (FBDD) Requiring Low-Molecular-Weight, High-Fsp3 Scaffolds

With MW of 225.28 g/mol and Fsp3 of 0.75, this building block is well-suited as a fragment-like core for FBDD campaigns. Its molecular weight is within the typical fragment range (MW < 300 Da), while the high Fsp3 provides three-dimensional character that is increasingly valued in fragment library design [1]. The dual functional handles (Boc-protected amine after deprotection, and aldehyde) allow for systematic fragment growing in two distinct vectors, offering greater synthetic tractability than mono-functionalized azetidine fragments such as tert-butyl 3-cyclopropylazetidine-1-carboxylate, which lacks the aldehyde diversification point [2].

CB1 Receptor Antagonist and Metabolic Disorder Programs Referencing Azetidine Patent Class

The broader patent class of heterocycle-substituted 3-alkyl azetidine derivatives (e.g., US 7,906,652 B2) identifies 3-substituted azetidines as CB1 receptor antagonists/inverse agonists with potential applications in obesity, metabolic disorders, and CNS indications [1]. The target compound, bearing both cyclopropyl and formyl substituents at the 3-position, provides a structurally differentiated entry point into this pharmacophore space compared to simpler 3-alkyl azetidine building blocks. The cyclopropyl group may enhance binding affinity through improved shape complementarity with lipophilic receptor pockets, consistent with the known advantages of small-ring aliphatic substituents in GPCR ligand design [2].

Quote Request

Request a Quote for Tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.